molecular formula C20H24O10 B1259745 (1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No. B1259745
M. Wt: 424.4 g/mol
InChI Key: LMEHVEUFNRJAAV-OODNYQCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginkgolide J is a diterpene lactone and a ginkgolide.

Scientific Research Applications

Reactivity Studies

Lederer et al. (1999) investigated the reactivity of tert-butyl epoxyols towards lysine moieties. The study focused on the interaction between proteins and lipid oxidation products, revealing the aminolysis and hydrolysis processes of tert-butyl epoxyols (Lederer, Schuler, & Ohmenhäuser, 1999).

Synthetic and Physical Properties

Ishii et al. (2000) synthesized sterically congested cycloalkenes, including derivatives of tert-butyl groups. This research contributes to the understanding of the physical properties of such compounds (Ishii et al., 2000).

Applications in Organic Synthesis

Nomura et al. (1986) demonstrated the use of tert-butoxy compounds in the synthesis of pyrano-γ-lactones, highlighting their role in complex organic synthesis processes (Nomura, Okazaki, Hori, & Yoshii, 1986).

Anticancer Research

Suzuki et al. (1987) explored the synthesis of optically active compounds involving tert-butyl groups, contributing to the development of unnatural anthracyclines with potential anticancer applications (Suzuki, Matsumoto, Ohsaki, Kimura, & Terashima, 1987).

Pharmaceutical Intermediates

Jagadish et al. (2011) synthesized 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a key intermediate in producing medically important metal chelators, showcasing its importance in pharmaceutical research (Jagadish, Brickert-Albrecht, Nichol, Mash, & Raghunand, 2011).

properties

Product Name

(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17?,18?,19-,20-/m1/s1

InChI Key

LMEHVEUFNRJAAV-OODNYQCMSA-N

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)C6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

synonyms

(1R,4aR,5R,7aS,9S,10R,11S)-11-tert-butyl-1,4b,10-trihydroxy-5-methyltetrahydro-4bH,9H-9,4a-(epoxymethano)cyclopenta(c)furo(2,3-b)furo(3',2':3,4)cyclopenta(1,2-d)furan-2,6,13(1H,5H)-trione
BN 52024
BN-52024
ginkgolide J
ginkgolide J dihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 2
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 3
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 4
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 5
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 6
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

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